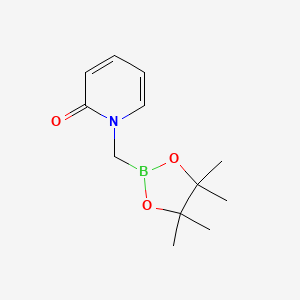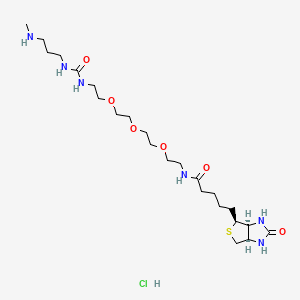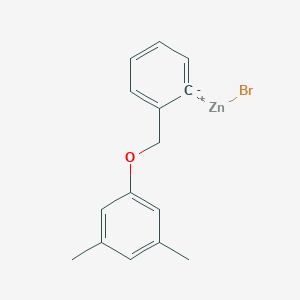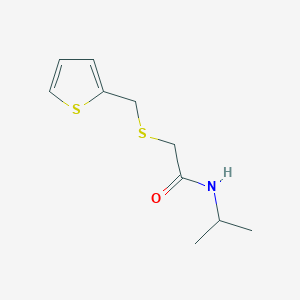
4-(4'-MethylbenZyloxy)phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4’-Methylbenzyloxy)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in the formation of carbon-carbon bonds, making it a crucial intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4’-Methylbenzyloxy)phenylzinc bromide typically involves the reaction of 4-(4’-Methylbenzyloxy)bromobenzene with zinc in the presence of a catalyst in THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
On an industrial scale, the production of 4-(4’-Methylbenzyloxy)phenylzinc bromide follows similar synthetic routes but with optimized conditions to ensure high yield and purity. The process involves large-scale reactors and stringent quality control measures to maintain consistency.
Chemical Reactions Analysis
Types of Reactions
4-(4’-Methylbenzyloxy)phenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc atom is replaced by another nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents include palladium or nickel catalysts, which facilitate the coupling reactions.
Conditions: These reactions are typically carried out under an inert atmosphere at moderate temperatures to ensure optimal reaction rates and yields.
Major Products
The major products formed from these reactions are often complex organic molecules that serve as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Scientific Research Applications
4-(4’-Methylbenzyloxy)phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: It serves as a tool for modifying biomolecules and studying their functions.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4’-Methylbenzyloxy)phenylzinc bromide involves the transfer of the phenyl group to a target molecule. The zinc atom acts as a mediator, facilitating the formation of new carbon-carbon bonds. This process often involves the coordination of the zinc atom with a catalyst, which enhances the reactivity and selectivity of the reaction.
Comparison with Similar Compounds
Similar Compounds
4-(4’-Methoxybenzyloxy)phenylzinc bromide: Similar in structure but with a methoxy group instead of a methyl group.
4-(4’-Ethylbenzyloxy)phenylzinc bromide: Contains an ethyl group instead of a methyl group.
Uniqueness
4-(4’-Methylbenzyloxy)phenylzinc bromide is unique due to its specific reactivity and selectivity in forming carbon-carbon bonds. Its methyl group provides distinct steric and electronic properties, making it suitable for specific synthetic applications.
Properties
Molecular Formula |
C14H13BrOZn |
|---|---|
Molecular Weight |
342.5 g/mol |
IUPAC Name |
bromozinc(1+);1-methyl-4-(phenoxymethyl)benzene |
InChI |
InChI=1S/C14H13O.BrH.Zn/c1-12-7-9-13(10-8-12)11-15-14-5-3-2-4-6-14;;/h3-10H,11H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
BQKHWQLWXBDISF-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=[C-]C=C2.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


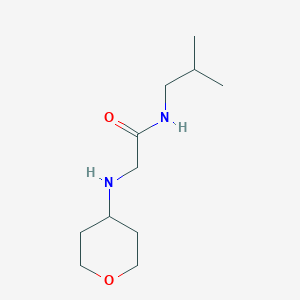



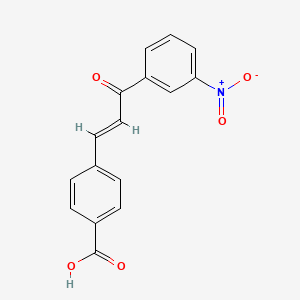
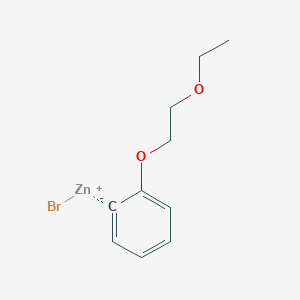

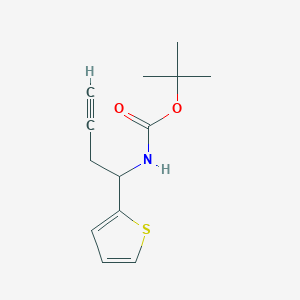
![2-[(3'-Fluoropropoxy)methyl]phenylZinc bromide](/img/structure/B14889163.png)
